(R)-4-Hydroxy-2-pentanone

Description

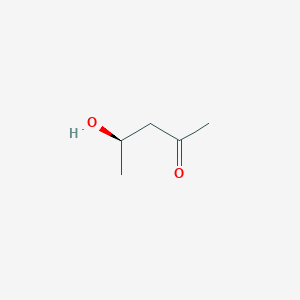

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(4R)-4-hydroxypentan-2-one |

InChI |

InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m1/s1 |

InChI Key |

PCYZZYAEGNVNMH-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CC(=O)C)O |

Canonical SMILES |

CC(CC(=O)C)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for R 4 Hydroxy 2 Pentanone

Asymmetric Synthetic Approaches

Asymmetric synthesis provides a powerful toolkit for accessing chiral molecules like (R)-4-hydroxy-2-pentanone from prochiral precursors. These methods employ chiral catalysts, auxiliaries, or reagents to induce stereoselectivity.

Chiral Catalyst-Controlled Asymmetric Reductions of Prochiral Ketones

The asymmetric reduction of prochiral ketones is a direct and efficient strategy for producing chiral alcohols. This approach involves the use of a stoichiometric or catalytic amount of a chiral reducing agent or a combination of an achiral reducing agent with a chiral catalyst. The catalyst creates a chiral environment around the prochiral ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided search results, the general principle is a cornerstone of asymmetric synthesis.

Chiral Auxiliary-Mediated Transformations for Enantioselective Product Formation

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is widely used in various transformations, including conjugate reductions. nih.gov

For instance, the conjugate hydride reduction of an α,β-unsaturated carboximide bearing a chiral oxazolidinone auxiliary, followed by asymmetric protonation of the resulting enolate, is an effective method for creating new stereogenic centers. nih.gov While a direct application to this compound is not explicitly described, this methodology highlights the potential for controlling stereochemistry at a carbon atom, which is a key feature in the synthesis of this chiral hydroxy ketone. The choice of the chiral auxiliary and the reaction conditions are critical in determining the diastereoselectivity of the transformation. numberanalytics.com

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

| Oxazolidinones | Aldol (B89426) reactions, Alkylation reactions | wikipedia.orgnih.gov |

| Camphorsultam | Various asymmetric transformations | wikipedia.org |

| Pseudoephedrine | Alkylation reactions | wikipedia.org |

| trans-2-Phenylcyclohexanol | Ene reactions | wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis | wikipedia.org |

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with control of stereochemistry is a fundamental challenge in organic synthesis. rsc.org Biocatalysts have emerged as powerful tools for the construction of carbon-carbon bonds with high enantioselectivity. libretexts.org Various biocatalytic C-C bond-forming reactions include hydrocyanation of aldehydes, benzoin (B196080) condensation, and aldol reactions. libretexts.org

While the direct synthesis of this compound through an enantioselective C-C bond-forming reaction is not explicitly detailed, the principles of these reactions are applicable. For example, an asymmetric aldol reaction could potentially be employed to construct the carbon skeleton of 4-hydroxy-2-pentanone with the desired stereochemistry at the C4 position. The success of such an approach would depend on the selection of a suitable chiral catalyst or enzyme and the optimization of reaction conditions.

Palladium-Catalyzed Asymmetric Synthesis Routes

Palladium catalysis is a versatile tool in organic synthesis, enabling a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. luc.edusioc-journal.cn In the context of asymmetric synthesis, chiral ligands are used to modulate the reactivity and selectivity of the palladium catalyst. luc.edu

One relevant application is the palladium-catalyzed oxidation of olefins. For example, the oxidation of 1-pentene (B89616) using a chiral palladium catalyst system can lead to the formation of 3-hydroxy-2-pentanone, a structural isomer of the target compound, with a reported enantiomeric excess of 89%. luc.edu This demonstrates the potential of palladium catalysis to introduce functionality with stereocontrol. While this specific example does not yield this compound directly, it illustrates a plausible strategic approach that could be adapted. The stereochemical outcome of such reactions is highly dependent on the nature of the chiral ligand and the reaction conditions. luc.eduresearchgate.net

Biocatalytic and Enzymatic Production of Enantiopure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of enantiopure compounds. Enzymes, particularly alcohol dehydrogenases, are well-suited for the production of chiral alcohols like this compound.

Application of Stereoselective Enzymes (e.g., Alcohol Dehydrogenases)

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) cofactors such as NAD⁺/NADH or NADP⁺/NADPH. frontiersin.orgnih.gov Many ADHs exhibit high stereoselectivity, making them ideal catalysts for the synthesis of enantiomerically pure alcohols. researchgate.net

A notable example is the desymmetrization of meso-2,4-pentanediol using lyophilized cells of E. coli overexpressing an alcohol dehydrogenase (ADH-A). uniovi.es This process yields this compound with excellent conversion (>99%) and high enantiomeric excess (99% ee). uniovi.es This biocatalytic route is economically advantageous as it does not require the addition of an external cofactor. uniovi.esuniovi.es

The stereoselectivity of ADHs can sometimes be influenced by reaction conditions such as temperature. For instance, the alcohol dehydrogenase from Thermus ethanolicus (TeADH) can exhibit opposing stereoselectivity for the reduction of certain ketones above and below a specific "racemic temperature". frontiersin.org Furthermore, (R)-specific ADHs have been identified in strains of the genus Lactobacillus, which are capable of producing (R)-alcohols from a variety of ketone substrates. researchgate.net

Table 2: Biocatalytic Production of this compound

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) | Reference |

| E. coli/ADH-A | meso-2,4-Pentanediol | This compound | >99 | 99 (R) | uniovi.es |

Optimization of Bioreaction Conditions for High Enantiomeric Excess

Achieving high enantiomeric excess (e.e.) is a critical goal in the synthesis of chiral compounds. For the biocatalytic production of this compound, the optimization of reaction parameters is paramount. Key factors that influence the stereochemical outcome of the enzymatic reduction include the choice of biocatalyst, substrate concentration, co-substrate for cofactor regeneration, pH, and temperature. nih.gov

The selection of the microorganism or isolated enzyme is the first crucial step. Different species and even strains within the same species can exhibit varying levels of stereoselectivity. core.ac.uk For example, while Candida parapsilosis ATCC 7330 is effective in the regio- and enantioselective reduction of various diketones, the specific efficiency for 2,4-pentanedione needs to be evaluated. researchgate.net

Cofactor regeneration is another vital aspect of optimizing bioreductions. Many dehydrogenases rely on nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphorylated form (NADPH) as a hydride source. The stoichiometric use of these cofactors is economically prohibitive. Therefore, a co-substrate system, such as isopropanol (B130326) or formate (B1220265), is often employed to regenerate the cofactor in situ. rsc.orgnih.gov For instance, formate dehydrogenase is commonly used to regenerate NADH from NAD+. rsc.org

The reaction environment, including pH and temperature, must be fine-tuned to the optimal range for the specific enzyme's activity and stability. asm.org Substrate and product inhibition can also affect the reaction rate and final yield, necessitating careful control of their concentrations. The use of whole-cell biocatalysts can sometimes simplify the process by providing the necessary enzymes and cofactor regeneration systems within a natural cellular environment. nih.gov

Table 1: Factors Influencing Enantiomeric Excess in Biocatalytic Reduction

| Parameter | Influence | Example |

| Biocatalyst | Determines stereoselectivity and activity. | Acetobacter pasteurianus for anti-Prelog reduction of prochiral ketones. nih.gov |

| Co-substrate | Enables cofactor regeneration for sustained enzyme activity. | Isopropanol for NADH regeneration in whole-cell reductions. nih.gov |

| pH | Affects enzyme activity and stability. | Optimal pH for HAPMO from Pseudomonas putida JD1 is between 7.5 and 8.0. asm.org |

| Temperature | Influences reaction rate and enzyme stability. | Optimal temperature for Acetobacter pasteurianus GIM1.158 catalyzed reduction is 35°C. nih.gov |

| Substrate Conc. | High concentrations can lead to substrate inhibition. | Optimal substrate concentration for 2-octanone (B155638) reduction was 40 mmol/L. nih.gov |

Chemoenzymatic Cascade Processes in this compound Synthesis

In the context of this compound synthesis, a chemoenzymatic cascade could involve the enzymatic reduction of 2,4-pentanedione followed by a chemical transformation of the resulting hydroxy ketone. For example, the hydroxyl group could be protected or further functionalized in a subsequent chemical step without the need for isolating the intermediate.

The development of such cascades requires careful consideration of the compatibility of the enzymatic and chemical reaction conditions. Factors such as solvent, pH, and temperature must be chosen to accommodate both the biocatalyst and the chemical reagents. The use of enzymes in non-conventional media, such as organic solvents or ionic liquids, can sometimes bridge the gap between biocatalytic and chemical steps.

Recent advancements in computer-aided synthesis planning are beginning to facilitate the design of novel chemoenzymatic routes. biorxiv.org These tools can help identify promising combinations of enzymatic and chemical reactions to achieve a target molecule like this compound more efficiently.

Innovations in Large-Scale Enantiomerically Pure Production

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the enantiomerically pure production of this compound, innovations in process engineering and biocatalyst development are crucial for economic viability.

One of the key areas of innovation is the development of robust and reusable biocatalysts. Immobilization of enzymes or whole cells on solid supports can enhance their stability and allow for their repeated use in continuous or batch processes, significantly reducing catalyst costs. core.ac.uk

Process intensification techniques, such as the use of membrane reactors, can also improve the efficiency of large-scale production. Enzyme membrane reactors can retain the biocatalyst while allowing for the continuous removal of the product, which can help to overcome product inhibition and drive the reaction to completion. rsc.org

Furthermore, the genetic engineering of microorganisms to overexpress the desired enzymes and to enhance cofactor regeneration pathways is a powerful strategy for improving the productivity of whole-cell biocatalysts. nih.gov By optimizing the metabolic pathways of the production host, it is possible to achieve higher titers and yields of the target molecule.

The scalability of the biocatalytic reduction of prochiral ketones has been demonstrated for other compounds, with successful preparative-scale syntheses being conducted at the multi-liter scale. nih.gov These successes provide a strong foundation for the development of large-scale, economically feasible processes for producing enantiomerically pure this compound.

Advanced Spectroscopic and Chromatographic Characterization of R 4 Hydroxy 2 Pentanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of chiral molecules like (R)-4-Hydroxy-2-pentanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and specialized techniques can reveal through-space interactions, which are crucial for assigning the absolute configuration.

In the ¹H NMR spectrum of 4-hydroxy-2-pentanone, the chemical shifts of the protons are influenced by their local electronic environment. For instance, the hydroxyl proton (OH) signal can vary over a wide range, and its position is sensitive to factors like hydrogen bonding. msu.edu In 4-hydroxy-4-methyl-2-pentanone, an intramolecular hydrogen bond contributes to a downfield shift of the hydroxyl proton signal to around 3.87 δ. msu.edu The assignment of hydroxyl proton signals can be confirmed by deuterium (B1214612) exchange, where the addition of D₂O to the NMR sample results in the disappearance of the OH peak. msu.edu

For the stereochemical assignment of this compound, Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful. NOE occurs between atoms that are close in space, regardless of whether they are connected by chemical bonds. intermediateorgchemistry.co.uk By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to map the spatial proximity of atoms and thus deduce the molecule's conformation and the relative orientation of its substituents. intermediateorgchemistry.co.ukcore.ac.uk Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are especially useful for determining the three-dimensional structures of molecules in solution. intermediateorgchemistry.co.ukcore.ac.uk

While direct NMR analysis cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to separate signals for the (R) and (S) enantiomers. libretexts.org This allows for the determination of enantiomeric purity. libretexts.org

Table 1: Representative ¹H NMR Data for a Related Compound, 4-Hydroxy-4-methyl-2-pentanone

| Protons | Chemical Shift (δ) |

| OH | 3.87 |

| CH₃ (next to C=O) | 2.15 |

| CH₂ | 2.68 |

| CH₃ (next to C-OH) | 1.25 |

Note: Data is for a structurally similar compound and serves as an illustrative example. Actual shifts for this compound may vary.

Chiral Chromatographic Techniques for Enantiomeric Purity Determination

The separation of enantiomers is essential for assessing the enantiomeric purity of a chiral compound. Chiral chromatography is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.comresearchgate.net

Gas chromatography (GC) is a powerful technique for separating volatile compounds. When coupled with a chiral stationary phase, it becomes an effective tool for resolving enantiomers. The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the column. Various types of chiral stationary phases are available, often based on derivatives of cyclodextrins or amino acids. The choice of the appropriate chiral column and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations. chromatographyonline.comresearchgate.net The direct approach, using a chiral stationary phase, is the most common method. chromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for resolving a broad range of enantiomers. chromatographyonline.com

The development of a chiral HPLC method often involves screening a set of columns with different mobile phases. chromatographyonline.com For instance, a common strategy involves using mobile phases such as n-hexane/2-propanol or n-hexane/ethanol. chromatographyonline.com For basic compounds, an amine additive like diethylamine (B46881) may be added to the mobile phase, while an acidic modifier like trifluoroacetic acid is often used for acidic compounds. chromatographyonline.com The resolution between the enantiomers of ezetimibe, for example, was successfully achieved on a Chiral Pak AS-H column using a mobile phase of n-Hexane, ethanol, 2-Propanol, and Trifluoroacetic acid. scirp.org This highlights the importance of method development in achieving optimal separation.

Gas Chromatography (GC) with Chiral Stationary Phases

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nist.govnih.gov The NIST WebBook provides mass spectral data for 4-hydroxy-2-pentanone, which can serve as a reference. nist.govnist.gov

When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments. The pattern of these fragments, known as the mass spectrum, is a fingerprint of the molecule's structure. For this compound, the fragmentation would be expected to occur at the weaker bonds, such as the C-C bond adjacent to the carbonyl group or the hydroxyl group.

Tandem mass spectrometry (MS-MS) can provide even more detailed structural information. ajrconline.org In this technique, a specific ion is selected, fragmented further, and the resulting fragments are analyzed. ajrconline.org This allows for the elucidation of fragmentation pathways and can help to piece together the structure of the original molecule. ajrconline.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. unigoa.ac.in The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). unigoa.ac.in These spectra provide valuable information about the functional groups present in a molecule. unigoa.ac.in

For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (O-H) group and the carbonyl (C=O) group. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the C=O stretching vibration of a ketone is found in the range of 1700-1725 cm⁻¹. The NIST Chemistry WebBook provides access to the IR spectrum of 4-hydroxy-2-pentanone. nist.govnist.gov

Raman spectroscopy can also be used to identify these functional groups and provides complementary information to IR spectroscopy. By analyzing the vibrational spectra, it is possible to study the conformational properties of the molecule, as different conformers may exhibit slightly different vibrational frequencies.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| C=O Stretch (Ketone) | 1700-1725 (strong) |

| C-H Stretch (Alkane) | 2850-3000 |

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Application of Hyphenated Techniques (e.g., GC×GC–MS/O) in Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. ajrconline.orgijpsjournal.com Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of GC with the identification capabilities of MS. mdpi.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) offers even greater separation power, making it ideal for analyzing complex samples. nih.govleco.com This technique is particularly useful in fields like metabolomics and the analysis of volatile compounds in food and breath. nih.gov For instance, GC×GC-MS has been used to analyze volatile organic compounds in exhaled breath after different diets. nih.gov

The addition of an olfactometry (O) port to a GC-MS system (GC-MS/O) allows for the sensory evaluation of the separated compounds. This is particularly relevant for chiral compounds like this compound, as enantiomers can have distinct odors. For example, the (R)- and (S)-isomers of 3-hydroxy-4-phenyl-2-butanone were found to have different odors when analyzed by GC-olfactometry. researchgate.net This technique could be applied to this compound to characterize its specific odor profile.

Theoretical and Computational Chemistry Investigations of R 4 Hydroxy 2 Pentanone

Density Functional Theory (DFT) Studies on Molecular Conformations and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study the various spatial arrangements, or conformations, of (R)-4-hydroxy-2-pentanone. The molecule's flexibility, due to rotation around its single bonds, allows it to exist in several different conformations with varying energies.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for mapping out the detailed pathways of chemical reactions. These studies determine the structures of transition states—the high-energy configurations that molecules pass through as they transform from reactants to products—and the energy barriers associated with them. For 4-hydroxy-2-pentanone (4H2P), such calculations have focused on its atmospheric degradation reactions. researchgate.netnih.gov

In the atmosphere, 4-hydroxy-2-pentanone is primarily removed through reactions with oxidizing species like the hydroxyl (•OH) and chlorine (Cl•) radicals. These reactions typically proceed via hydrogen abstraction, where the radical removes a hydrogen atom from one of several possible sites on the 4H2P molecule.

Computational studies have identified five potential sites for hydrogen abstraction by the •OH radical: the hydroxyl group (-OH), the tertiary C-H group (-CH), the methylene (B1212753) group (-CH2-), and the two methyl groups (-CH3). researchgate.net Theoretical calculations, using methods like CCSD(T)/cc-pVTZ//BH&HLYP/cc-pVTZ, have shown that the most favorable pathway is the abstraction of the hydrogen atom from the –CH group (at the C4 position). researchgate.netresearchgate.net This is because the resulting radical is stabilized by the adjacent oxygen atom of the hydroxyl group. The energy barrier for this pathway is the lowest among all possibilities. researchgate.net

Similarly, the reaction with chlorine atoms has been investigated theoretically. nih.govresearchgate.net DFT, CBS-QB3, and G3B3 methods have been employed to explore the reaction pathways. nih.govacs.orgacs.org The results also indicate that H-atom abstraction from the C-H bond adjacent to the hydroxyl group is the most favorable channel, featuring a small energy barrier. researchgate.net

| Radical | Most Favorable Abstraction Site | Theoretical Method | Reference |

| •OH | –CH group (at C4) | CCSD(T)/cc-pVTZ//BH&HLYP/cc-pVTZ | researchgate.netresearchgate.net |

| Cl• | –CH group (at C4) | DFT, CBS-QB3, G3B3 | nih.govresearchgate.net |

Building on the understanding of reaction pathways, computational chemistry is used to predict the rates (kinetics) and energy changes (thermochemistry) of these reactions.

For the reaction of 4H2P with •OH radicals, theoretical rate coefficients have been calculated as a function of temperature (typically in the range of 210–350 K) using Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT) corrections. researchgate.net These calculations predict a total rate constant and show how the rate changes with temperature, often exhibiting a negative temperature dependence where the reaction slows down as temperature increases. researchgate.netmdpi.com The branching ratios, which represent the percentage of the reaction that proceeds through each specific abstraction channel, are also computed. The dominant pathway is confirmed to be H-abstraction from the -CH group. researchgate.net

The thermochemistry of the reactions, including the reaction enthalpy (ΔH) and Gibbs free energy (ΔG), has also been calculated. researchgate.netmdpi.com For the reaction with •OH radicals, the abstraction from the -CH group is found to be the most exothermic and exergonic pathway. mdpi.com

For the reaction with Cl atoms, Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been used to calculate rate constants over a temperature range of 278–400 K at atmospheric pressure. nih.govresearchgate.netacs.org The calculated rate constant at 298 K is reported to be 1.47 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which is in reasonable agreement with values for similar C4-C5 hydroxyketones. nih.govacs.org

| Reaction | Calculated Rate Constant (at 298 K) | Theoretical Method | Reference |

| 4H2P + •OH | 1.18 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ (total) | CVT/SCT | researchgate.net |

| 4H2P + Cl• | 1.47 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | RRKM/DFT | nih.govacs.org |

Hydrogen Abstraction Pathways with Reactive Radicals (e.g., OH, Cl)

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the intermolecular forces that govern the behavior of this compound in a condensed phase (liquid or solid) or in solution. arxiv.org

MD simulations can be used to analyze how molecules of this compound interact with each other. A key tool for this analysis is the radial distribution function (RDF), which describes the probability of finding a particle at a certain distance from a reference particle. researchgate.net By calculating the RDFs between different atoms (e.g., the oxygen of a carbonyl group and the hydrogen of a hydroxyl group on a neighboring molecule), one can characterize the strength and nature of intermolecular hydrogen bonding. These interactions are critical for determining bulk properties like boiling point, viscosity, and solubility. While specific MD studies focusing solely on this compound are not prominent, the techniques are widely applied to similar ketones and alcohols to understand their behavior in solution. researchgate.net

Computational Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are also employed to predict spectroscopic data and calculate various electronic parameters that act as reactivity descriptors.

DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the computed spectrum of a proposed structure with an experimental one, scientists can confirm the molecule's identity and structural features. researchgate.net

Furthermore, quantum chemical calculations provide a wealth of reactivity descriptors. ethernet.edu.et These include:

Mulliken Charges: These describe the partial charge distribution on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) Analysis: This method provides detailed information about bonding, charge transfer, and intermolecular interactions. acs.org

These computed parameters help to build a comprehensive picture of the electronic structure of this compound, allowing for predictions of its reactivity in various chemical environments.

Chemical Reactivity and Derivatization Pathways of R 4 Hydroxy 2 Pentanone

Utilization as a Chiral Building Block in Complex Organic Molecule Synthesis

The inherent chirality of (R)-4-Hydroxy-2-pentanone makes it an attractive starting material for the asymmetric synthesis of natural products and other complex organic molecules. The stereocenter at C4 can be used to induce chirality at other positions during a synthetic sequence, a strategy known as chirality transfer.

A notable example involves the synthesis of the terpenoid natural product andrographolide, where the closely related 5-hydroxy-2-pentanone is utilized in a transfer hydrogenative coupling with isoprene (B109036) oxide. nih.gov This reaction, catalyzed by an iridium complex with a chiral (S)-Tol-BINAP ligand, establishes a new stereocenter and forms a key intermediate embodying the tert-(hydroxy)-prenyl substructure found in over 2000 terpenoid natural products. nih.gov The initial hydroxyl group is crucial for directing the stereochemical outcome of subsequent transformations, demonstrating the value of such chiral hydroxy ketones in convergent synthetic strategies. nih.gov

Stereoselective Aldol (B89426) Reactions and Related Transformations

The enolate of this compound can participate as a nucleophile in aldol reactions, where the existing stereocenter at C4 can influence the stereochemical outcome of the newly formed stereocenters. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. The stereoselectivity of aldol reactions involving chiral β-hydroxy ketones can often be predicted using models like the Zimmerman-Traxler transition state, which considers the geometry of the enolate (E or Z) and the coordination of a metal cation. wikipedia.org

High levels of diastereoselectivity can be achieved by using specific metal enolates. For instance, titanium- and boron-mediated aldol reactions of β-hydroxy ketones are known to proceed with high selectivity. acs.org The reduction of β-hydroxy ketones can be directed by forming intermediate chelates with reagents like TiCl₄ or BCl₃. acs.org These chelates create a rigid conformational arrangement where a subsequent intramolecular hydride delivery is biased to one face of the ketone, leading to a high preference for the syn or anti diol product. The stereochemical outcome is influenced by A(1,3)-like strain in the transition state, which dictates the favored conformation of the chelate intermediate. acs.org While achiral aldehydes often result in mixtures, using chiral aldehydes in these reactions can lead to a single product isomer through a process of double stereodifferentiation. tkk.fi

| Reagent/Condition | Key Feature | Typical Outcome |

| LDA | Forms lithium enolate | Can lead to mixtures of diastereomers. tkk.fi |

| TiCl₄ / Reducing Agent | Forms rigid titanium chelate | High syn-selectivity in reductions. acs.org |

| BCl₃ / Reducing Agent | Forms rigid boron chelate | High syn-selectivity in reductions. acs.org |

| Chiral Aldehyde | Double stereodifferentiation | Can lead to a single diastereomeric product. tkk.fi |

Tandem Aldol-Transfer-Tishchenko Reactions

The Tishchenko reaction and its variants represent a powerful method for the synthesis of 1,3-diol monoesters. The Evans-Tishchenko reaction, a notable modification, involves the samarium iodide (SmI₂)-catalyzed reduction of a β-hydroxy ketone by an aldehyde. scispace.comthermofisher.comorganicreactions.org This reaction is highly diastereoselective, typically affording anti-1,3-diol monoesters. organicreactions.orgacs.org

The mechanism proceeds through a highly organized, six-membered transition state where the samarium catalyst coordinates to both the hydroxyl group of the substrate and the carbonyl of the aldehyde. organicreactions.orgresearchgate.net This coordination facilitates an intramolecular hydride transfer from the hemiacetal intermediate (formed between the aldehyde and the samarium alkoxide) to the ketone of the β-hydroxy ketone substrate. organicreactions.org The high degree of organization in this transition state is responsible for the excellent stereocontrol observed. researchgate.net

This methodology has been successfully applied in the total synthesis of complex natural products, such as the potent antitumor and antifungal agent Rhizoxin D. thermofisher.com The reaction's tolerance for a wide range of functional groups and its high stereoselectivity make it a valuable tool for constructing complex polyketide chains. scispace.com

| Reaction | Key Reagents | Product | Stereoselectivity |

| Evans-Tishchenko | Chiral β-hydroxy ketone, Aldehyde, SmI₂ | anti-1,3-diol monoester | High diastereoselectivity. scispace.comorganicreactions.org |

Palladium-Catalyzed Functionalization Reactions (e.g., Mono-α-arylation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The α-arylation of ketones, a process that couples a ketone enolate with an aryl halide or triflate, has emerged as a general method for synthesizing α-aryl ketones. researchgate.net This reaction can be rendered asymmetric through the use of chiral phosphine (B1218219) ligands, providing access to chiral products. nih.govnih.gov

Applying this methodology to this compound or its derivatives would allow for the synthesis of chiral molecules containing a benzylic stereocenter alpha to a carbonyl group. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand like BINAP or Difluorphos. nih.govnih.gov The choice of base, such as Cs₂CO₃ or LiNCy₂, is also crucial for the reaction's success. nih.gov The versatility of the resulting α-aryl-β-hydroxy ketone products allows for their subsequent conversion into other valuable chiral structures, such as molecules with a benzylic stereocenter adjacent to a hydroxyl or amino group after reduction or reductive amination, respectively. nih.gov

| Catalyst System | Substrates | Product Type |

| Pd(OAc)₂ / Chiral Phosphine Ligand | Ketone enolate, Aryl halide/triflate | Chiral α-aryl ketone. nih.govnih.gov |

| (SIPr)Pd(Py)Cl₂ | Ketone, Aryl halide | α-aryl ketone. researchgate.net |

| Ni / Difluorphos | Ketone enolate, Electron-poor aryl triflate | Chiral α-aryl ketone. nih.gov |

Mechanistic Studies of Oxidation and Reduction Reactions

The two functional groups of this compound can be manipulated through oxidation and reduction reactions.

Oxidation: The secondary hydroxyl group at C4 can be oxidized to the corresponding carbonyl group to furnish 2,4-pentanedione. A common and mild reagent for this transformation is pyridinium (B92312) chlorochromate (PCC). wikipedia.orglibretexts.orgvulcanchem.com The mechanism of PCC oxidation begins with the nucleophilic attack of the alcohol's oxygen onto the chromium atom, forming a chromate (B82759) ester intermediate. organicchemistrytutor.comchemistrysteps.com A base, such as pyridine, then removes the proton from the carbon bearing the hydroxyl group. This initiates an elimination reaction where the C-H bond electrons form the new C=O double bond, and the O-Cr bond cleaves, reducing Cr(VI) to Cr(IV). libretexts.orgchemistrysteps.com Since PCC is typically used in anhydrous solvents like dichloromethane, it selectively oxidizes secondary alcohols to ketones without further reaction. wikipedia.org

Reduction: The ketone at C2 can be reduced to a hydroxyl group, yielding pentane-2,4-diol. This reduction can be achieved with various reagents, with the stereochemical outcome being a key consideration.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for reducing ketones to secondary alcohols. masterorganicchemistry.com For β-hydroxy ketones, the reduction often proceeds via substrate control. The reaction can involve an intramolecular hydride delivery from an alkoxydiacetoxyborohydride intermediate, which is formed by ligand exchange between the substrate's hydroxyl group and the reducing agent. researchgate.net This intramolecular delivery often leads to high diastereoselectivity, favoring the formation of anti-diols. researchgate.net

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer a highly stereoselective method for ketone reduction. mdpi.comlookchem.com For example, a whole-cell cascade system has been designed for the deracemization of racemic 1,3-butanediol, which involves the asymmetric reduction of the intermediate 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol with excellent enantiomeric excess (99.5% ee). nih.gov Similarly, butanediol (B1596017) dehydrogenase from Bacillus clausii can asymmetrically reduce prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org These biocatalytic systems operate under mild conditions and provide access to highly enantiopure products. nih.gov

Nucleophilic and Electrophilic Substitution Reactions

The functional groups of this compound also allow for substitution reactions.

Nucleophilic Substitution: The hydroxyl group at C4 is a poor leaving group. To facilitate nucleophilic substitution at this position, it must first be converted into a better leaving group, such as a tosylate, mesylate, or triflate. researchgate.net For instance, an α-hydroxy ketone can be converted to its corresponding triflate, which is a highly reactive intermediate. This intermediate can then be displaced by a nucleophile in a stereospecific manner. This strategy has been employed for the synthesis of enantiopure α-aminoketones from α-hydroxy ketones, where an amine acts as the nucleophile, displacing the triflate group. researchgate.net This approach provides a powerful method for introducing nitrogen and other functionalities with retention or inversion of configuration, depending on the mechanism (Sₙ1 or Sₙ2). wikipedia.org

Electrophilic Substitution: The carbons alpha to the ketone (C1 and C3) are acidic and can be deprotonated to form an enolate. This enolate is nucleophilic and can react with various electrophiles. As discussed in the context of aldol reactions (Section 5.1.1) and palladium-catalyzed arylations (Section 5.1.3), this reactivity is fundamental to many of the derivatization pathways for this compound.

Rational Design and Synthesis of Chiral Derivatives and Analogues

This compound serves as a valuable scaffold for the rational design and synthesis of new chiral molecules with tailored properties. Its structure can be systematically modified to create derivatives and analogues for applications in catalysis, materials science, and medicinal chemistry.

For example, the 1,3-diol motif, accessible from the reduction of this compound, is a widespread feature in natural products and a key component in the design of chiral ligands for asymmetric catalysis. illinois.edu The synthesis of axially chiral ligands, such as those based on isoquinolinyl-naphtholates, demonstrates how complex chiral architectures can be built up from simpler chiral precursors. rsc.org These ligands, in turn, can be used to catalyze reactions like polymerizations with high stereocontrol. rsc.org

Furthermore, the field of biocatalysis actively seeks to expand the toolbox of available enzymes. This compound and its derivatives are relevant in this context, both as products of biocatalytic reactions and as substrates for screening new enzyme activities. nih.govrsc.org For instance, monooxygenases have been investigated for their ability to perform Baeyer-Villiger oxidations on substrates like 4-hydroxy-2-decanone, a longer-chain analogue of our title compound. asm.org The development of biocatalytic routes, such as tandem aldol additions and carbonyl reductions, allows for the stereodivergent synthesis of a wide array of chiral 2-hydroxy-4-butyrolactone derivatives, which are important structural motifs in fine chemicals and pharmaceuticals. Optimizing microbial fermentation pathways or genetically engineering strains of E. coli or S. cerevisiae could enable the scalable and sustainable biosynthesis of this compound and its derivatives. vulcanchem.com

Biological Relevance and Metabolic Fate of 4 Hydroxypentanones Non Human Focus

Involvement in Microbial Metabolism and Biotransformations

(R)-4-Hydroxy-2-pentanone and related 4-hydroxypentanones are involved in various microbial metabolic pathways and are subjects of biotransformation studies. For instance, dehydrogenases from organisms like Bacillus clausii can catalyze the conversion of these compounds into metabolites that may possess pharmacological activity. vulcanchem.com The biotransformation of related compounds has been explored for the synthesis of valuable chemicals. For example, a fermentation route has been developed to convert pyruvate (B1213749) into C5 intermediates like 4-hydroxy-2-oxopentanoic acid through processes including aldol (B89426) addition and enzymatic modifications.

Microorganisms play a crucial role in the degradation of various organic compounds, and the pathways involving hydroxypentanones are part of this broader metabolic capability. For instance, in the meta-fission pathway for the degradation of aromatic compounds in bacteria like Pseudomonas putida, intermediates such as 2-hydroxy-2,4-pentadienoate are formed. beilstein-journals.org While not identical to this compound, these structurally related compounds highlight the diverse enzymatic reactions that microbes employ to process small organic molecules. The study of these microbial enzymes and pathways is essential for applications in biotechnology and bioremediation. nih.gov

The table below summarizes examples of microbial biotransformations involving compounds structurally related to 4-hydroxypentanones.

| Organism/Enzyme System | Substrate | Product(s) | Reference |

| Bacillus clausii Dehydrogenase | This compound | Metabolites with potential pharmacological activity | vulcanchem.com |

| Fermentation Route | Pyruvate, Acetaldehyde | 4-Hydroxy-2-oxopentanoic acid | |

| Pseudomonas putida (meta-fission pathway) | 4-Oxalocrotonate | 2-Hydroxy-2,4-pentadienoate | beilstein-journals.org |

Biochemical Interactions with Enzymes and Substrate Specificity

The biochemical interactions of this compound and its analogs with enzymes are characterized by the specificity of the enzyme's active site. savemyexams.com Dehydrogenases are a key class of enzymes that interact with 4-hydroxypentanones. For example, an R-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii DSM 8716T demonstrates the ability to asymmetrically reduce prochiral 1,2-diketones to the corresponding α-hydroxy ketones. rsc.org This enzyme accepts various aliphatic diketones, such as 2,3-pentanedione, highlighting its substrate flexibility within a certain chemical class. rsc.org

Enzyme-substrate specificity is a critical factor determining the metabolic fate of a compound. nih.govjournalijbcrr.com The three-dimensional structure of an enzyme's active site, including the arrangement of amino acid residues, dictates which substrates can bind and in what orientation. nih.govbiorxiv.org In the case of 4-hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum, studies have shown that while it acts on 4-hydroxybutyryl-CoA, the closely related 4-hydroxypentanoyl-CoA is not a substrate, demonstrating high specificity. uni-marburg.de This specificity is crucial for preventing the erroneous metabolism of similar molecules and maintaining the integrity of metabolic pathways. uni-marburg.de Computational docking methods are increasingly used to predict enzyme-substrate interactions and understand the basis of this specificity. nih.gov

The following table details the interaction of specific enzymes with substrates related to this compound.

| Enzyme | Source Organism | Substrate(s) | Key Finding | Reference |

| 2,3-Butanediol Dehydrogenase | Bacillus clausii DSM 8716T | 2,3-Pentanedione, 2,3-Hexanedione | Catalyzes R-selective reduction to α-hydroxy ketones. | rsc.org |

| 4-Hydroxybutyryl-CoA Dehydratase | Clostridium aminobutyricum | 4-Hydroxybutyryl-CoA, 4-Hydroxypentanoyl-CoA | Acts on 4-hydroxybutyryl-CoA but not 4-hydroxypentanoyl-CoA. | uni-marburg.de |

| Dehydrogenases (Cytosolic and Mitochondrial) | Rat Liver | Levulinate | Reduce levulinate to (R)-4-hydroxypentanoate. nih.govohiolink.eduresearchgate.net | nih.govohiolink.eduresearchgate.net |

Investigation of Metabolic Pathways in Animal Models (e.g., Rat Liver Studies)

Animal models, particularly studies involving rat livers, have been instrumental in elucidating the metabolic pathways of 4-hydroxypentanones. mdpi.com These studies have shown that these compounds are integrated into the broader network of cellular metabolism. mdpi.com

In rat liver studies, it has been demonstrated that levulinate (4-ketopentanoate) is reduced to form (R)-4-hydroxypentanoate. nih.govresearchgate.netresearchgate.net This conversion is catalyzed by both cytosolic and mitochondrial dehydrogenases. ohiolink.eduucla.edu The cytosolic enzyme is dependent on NADPH, while the mitochondrial enzyme utilizes NADH. nih.govohiolink.eduresearchgate.net Research has also indicated the formation of (S)-4-hydroxypentanoate, suggesting the presence of a mitochondrial dehydrogenase or a racemase system. nih.govohiolink.edu The enzymatic reduction of levulinic acid derivatives preferentially yields the (R)-enantiomer of 4-hydroxypentanoic acid.

The metabolism of 4-hydroxypentanoate (B1260314) in rat livers proceeds through several enzyme-catalyzed steps. Following its formation from levulinate, 4-hydroxypentanoate can be catabolized through at least three parallel pathways, ultimately leading to the production of propionyl-CoA, acetyl-CoA, and lactate. nih.govohiolink.edu A significant aspect of this metabolism is the formation of various CoA esters, including levulinyl-CoA, 4-hydroxypentanoyl-CoA, and the novel 4-phosphopentanoyl-CoA. nih.govohiolink.eduucla.edu The accumulation of these CoA esters, a phenomenon known as CoA trapping, can be substantial. ohiolink.edu Furthermore, levulinyl-CoA can be elongated with acetyl-CoA to form 3,6-diketoheptanoyl-CoA, which can then cyclize into other derivatives. ohiolink.eduucla.edu

The table below outlines key metabolites formed during the metabolism of levulinate and 4-hydroxypentanoate in rat liver studies.

| Precursor | Key Metabolite | Metabolic Significance | Reference |

| Levulinate | (R)-4-Hydroxypentanoate | Product of reduction by dehydrogenases. nih.govresearchgate.net | nih.govresearchgate.net |

| Levulinate | Levulinyl-CoA | CoA ester intermediate. nih.govohiolink.edu | nih.govohiolink.edu |

| 4-Hydroxypentanoate | 4-Hydroxypentanoyl-CoA | CoA ester intermediate. nih.govohiolink.edu | nih.govohiolink.edu |

| 4-Hydroxypentanoate | 4-Phosphopentanoyl-CoA | A novel type of CoA ester. ohiolink.eduucla.edu | ohiolink.eduucla.edu |

| Levulinyl-CoA | 3,6-Diketoheptanoyl-CoA | Elongation product with acetyl-CoA. ohiolink.eduucla.edu | ohiolink.eduucla.edu |

| 4-Hydroxypentanoate | Propionyl-CoA, Acetyl-CoA, Lactate | End products of catabolic pathways. nih.govohiolink.edu | nih.govohiolink.edu |

The metabolism of 4-hydroxypentanones is connected to the broader context of ketone body metabolism. nih.govnih.gov Ketone bodies, such as acetoacetate (B1235776) and beta-hydroxybutyrate, are produced by the liver from fatty acids and serve as an alternative energy source for various tissues, particularly during periods of fasting or low carbohydrate intake. nih.govfrontiersin.orgmdpi.com The structural similarity of 4-hydroxypentanoate to ketone bodies suggests potential interactions with these pathways.

The catabolism of 4-hydroxypentanoate to acetyl-CoA and propionyl-CoA integrates it into central carbon metabolism. nih.govohiolink.edu Acetyl-CoA is a key molecule that can enter the citric acid cycle for energy production or be used for the synthesis of other compounds, including ketone bodies. wikipedia.orggenome.jp The metabolic pathways of 4-hydroxypentanoate are part of the intricate network of biochemical cycles that maintain cellular homeostasis. wikipedia.orgsymbiosis.co.nzpressbooks.pub The degradation of 4-hydroxyacids, in general, has been shown to proceed via two parallel pathways, one of which involves the formation of 3-hydroxyacyl-CoAs, which are normal intermediates of fatty acid β-oxidation. nih.gov This highlights how the metabolism of exogenous or less common hydroxy acids can merge with core metabolic routes.

Emerging Research Areas and Future Perspectives for R 4 Hydroxy 2 Pentanone

Development of Next-Generation Enantioselective Catalytic Systems

The synthesis of enantiomerically pure compounds is a central goal in modern organic chemistry. luc.edu Traditional chemical methods for producing α-hydroxy ketones often struggle with harsh reaction conditions, multiple steps, and poor enantioselectivity. researchgate.net Consequently, significant research is focused on developing advanced catalytic systems that offer high efficiency and stereocontrol.

Recent progress has centered on both biocatalysts and chemocatalysts. Biocatalysis is now often the preferred method for chiral alcohol synthesis via ketone reduction. sci-hub.se Ketoreductases (KREDs), often sourced from organisms like Bacillus clausii or engineered in hosts like E. coli, are at the forefront of this evolution. sci-hub.sevulcanchem.comtudelft.nl Advanced techniques in protein engineering are used to create tailor-made enzyme variants optimized for specific substrates and industrial process conditions, capable of delivering products with excellent enantiomeric excess (ee), often exceeding 99%. sci-hub.setudelft.nl Lipases and alcohol dehydrogenases (ADHs) also represent versatile biocatalysts for producing chiral molecules. sci-hub.se

In the realm of chemocatalysis, palladium (II) complexes have been investigated for chirality transfer in the synthesis of (R)-4-hydroxy-2-pentanone. luc.edu Other approaches include the asymmetric dihydroxylation of enol ethers and organocatalytic aldol (B89426) reactions to produce chiral α-hydroxy ketones. acs.orgmdpi.com The development of novel chiral ligands and phosphoric acid catalysts continues to expand the toolkit for asymmetric synthesis, aiming for high yields and selectivities under mild conditions. sioc-journal.cnfrontiersin.org

| Catalyst Type | Example System/Catalyst | Key Research Findings |

| Biocatalysts | Engineered Ketoreductases (KREDs) | Can be tailor-made for specific ketones, achieving high yields (>90%) and excellent enantiomeric excess (>99%). sci-hub.setudelft.nl |

| Biocatalysts | Lipases / Alcohol Dehydrogenases (ADH) | Used for kinetic resolution and asymmetric reduction of ketones to produce chiral alcohols and their precursors. sci-hub.seunipd.it |

| Chemo-catalysts | Palladium (II) Complexes | Demonstrated for chirality transfer in the synthesis of trichiral molecules and this compound. luc.edu |

| Chemo-catalysts | Chiral Phosphoric Acids / Organocatalysts | Employed in asymmetric intramolecular spiroketalization and aldol reactions to create complex chiral structures. mdpi.comsioc-journal.cn |

Integration into Flow Chemistry and Continuous Manufacturing Processes for Chiral Compounds

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. sci-hub.seacs.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor or packed-bed reactor, is particularly well-suited for the synthesis of chiral compounds like this compound. researchgate.netresearchgate.net

A key enabling technology for continuous biocatalytic processes is the immobilization of enzymes. tudelft.nl Ketoreductases and alcohol dehydrogenases have been successfully immobilized in various supports, such as hydrogels or packed beds, and integrated into continuous flow reactors. sci-hub.setudelft.nlresearchgate.net This approach offers several advantages:

Enhanced Stability : Immobilized enzymes often show superior stability, especially towards organic solvents, allowing for longer process times. tudelft.nl

Scalability : Flow systems can be easily scaled up by operating for longer durations or by "numbering-up" (running multiple reactors in parallel). researchgate.net

Safety and Efficiency : Continuous flow can safely handle hazardous reagents and allows for precise control over reaction parameters, leading to higher productivity. acs.org

For example, a continuous process using a packed-bed reactor with immobilized ADH produced 250g of (R)-1,3-butanediol over 500 hours. sci-hub.se Similarly, the synthesis of 4-hydroxy-2-cyclopentenone, a related building block, was successfully transferred to a continuous flow microreactor system for multigram-scale production. researchgate.net These examples underscore the potential of integrating advanced catalytic systems with continuous manufacturing platforms for the efficient production of chiral molecules. csic.es

Exploration of Novel Applications in Fine Chemicals and Advanced Materials Science

The primary application of this compound is as a chiral building block for the synthesis of complex, optically pure molecules. Its stereocenter is crucial for its interactions in enantioselective reactions and its incorporation into biologically active compounds. vulcanchem.com

In the field of fine chemicals , particularly pharmaceuticals, the demand for enantiopure compounds is high, as different enantiomers of a drug can have vastly different biological effects. luc.edu this compound serves as a versatile intermediate that can be transformed into a variety of other molecules. For instance, it can undergo aldol condensation reactions to construct more complex carbon skeletons or serve as a substrate for dehydrogenase enzymes to produce metabolites with potential pharmacological activity. vulcanchem.com It is also a precursor for other valuable chiral molecules, such as (R)-(-)-4-Methyl-2-pentanol.

The application of this compound in advanced materials science is a less explored but promising area. Chiral motifs are increasingly being incorporated into polymers and materials to induce unique properties, such as chiroptical activity or the ability to form helical superstructures. The potential to use this compound or its derivatives as chiral monomers or additives in material synthesis represents a frontier for future research. Related structures, like 4-hydroxy-2-pyrones, are noted for having diverse physical properties, suggesting that derivatives of this compound could find use in novel materials. mdpi.com

Advancements in Computational Methodologies for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical processes, accelerating the development of new synthetic methods. For this compound and related syntheses, computational methodologies are being applied in several key areas.

One major application is in the study of reaction mechanisms and kinetics . Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the reaction pathways of 4-hydroxy-2-pentanone with atmospheric radicals. nih.govresearchgate.netacs.org These studies provide fundamental insights into the molecule's reactivity, transition states, and kinetic parameters, which would be difficult to determine experimentally. nih.govresearchgate.net

Computational models are also crucial for predicting stereochemical outcomes . By analyzing the transition state energies of different reaction pathways, researchers can predict which enantiomer will be preferentially formed in an asymmetric synthesis. acs.orgharvard.edu This predictive power is invaluable for designing new catalysts and reaction conditions to achieve high enantioselectivity. researchgate.netacs.org Furthermore, in biocatalysis, molecular docking and protein modeling are used to understand enzyme-substrate interactions, guiding the engineering of enzymes with enhanced or altered selectivity for specific substrates. nih.gov

| Computational Method | Area of Application | Key Insights Provided |

| Density Functional Theory (DFT) | Reaction Mechanism & Kinetics | Elucidation of reaction pathways, transition state structures, and thermodynamic parameters. researchgate.netnih.govresearchgate.net |

| CBS-QB3 / G3B3 Methods | Reaction Kinetics | High-accuracy calculation of reaction rate constants for gas-phase reactions. nih.govacs.org |

| Molecular Docking / Modeling | Biocatalyst Development | Prediction of enzyme-substrate binding modes to guide protein engineering for improved stereoselectivity. nih.gov |

| Transition State Modeling | Predictive Asymmetric Synthesis | Calculation of transition state energies to predict the stereochemical outcome of a reaction. acs.orgharvard.edu |

Addressing Challenges in Scalable and Sustainable Enantiomerically Pure Production

Despite advances, several challenges remain in the scalable and sustainable production of enantiomerically pure this compound. A primary hurdle is achieving high enantiopurity cost-effectively on an industrial scale. Many traditional methods rely on kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer, making the process inherently inefficient. researchgate.netcsic.es

Other significant challenges include:

Purification : The polarity and sensitivity to oxidation of this compound can complicate its purification and require careful handling and storage conditions. vulcanchem.com

Side Reactions : Undesired side reactions, such as polymerization, can reduce the yield and complicate the purification process. researchgate.net The use of co-solvents or optimized reaction conditions is often necessary to suppress these pathways. researchgate.net

Sustainability : There is a strong drive to replace traditional chemical syntheses, which may use harsh conditions or toxic reagents, with greener alternatives. researchgate.netmdpi.com

Future research is focused on addressing these issues through several strategies. The development of asymmetric syntheses that directly produce the desired (R)-enantiomer with high selectivity is a key goal, as this avoids the 50% yield limit of kinetic resolution. luc.edu The use of biocatalysis is central to improving sustainability; enzymes operate under mild conditions and can be highly selective. frontiersin.org Optimizing microbial fermentation pathways or using engineered enzymes could enable scalable and sustainable biosynthesis. vulcanchem.com Furthermore, sourcing starting materials from renewable biomass, such as the conversion of levulinic acid, represents an attractive route for sustainable chemical production. frontiersin.org

Q & A

Q. What are the established synthetic routes for enantiomerically pure (R)-4-Hydroxy-2-pentanone, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: this compound can be synthesized via Cu-catalyzed asymmetric conjugate additions. For example, enantioselective synthesis using chiral ligands with dialkylzinc reagents achieves high enantiomeric excess (e.g., 96% ee for the S-isomer, as reported in a Cu-catalyzed protocol) . Key variables include temperature (e.g., 100 °C for chiral GLC analysis), solvent polarity, and ligand geometry. Alternative routes may involve enzymatic resolution or chiral pool strategies, though these require optimization of substrate specificity and reaction kinetics.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key H NMR signals include δ 4.24–4.20 (m, CHOH) and δ 2.17 (s, CHC(O)) . Chiral Gas-Liquid Chromatography (GLC) with columns like Chiraldex-GTA is recommended for enantiopurity determination. For spectral discrepancies (e.g., shifts due to solvent or impurities), cross-validate with high-resolution mass spectrometry (HRMS) or infrared (IR) spectroscopy. Always compare data against literature benchmarks under identical conditions .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

Methodological Answer: Store at 2–8 °C in inert atmospheres (argon/nitrogen) to prevent oxidation. Degradation pathways include keto-enol tautomerism and oxidation to 4-methyl-2-pentanone derivatives. Monitor purity via periodic GLC or HPLC analysis. Safety protocols (e.g., avoiding open flames due to flammability) align with GHS guidelines for related ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric ratios of this compound across studies?

Methodological Answer: Discrepancies often arise from variations in chiral stationary phases (CSPs) or detection methods. For example, polarimetry ([α] = +63.4 for 96% ee) may conflict with GLC data if column selectivity differs. Standardize protocols using certified reference materials and interlaboratory validation. Apply multivariate analysis to isolate variables (e.g., temperature, mobile phase) affecting resolution .

Q. What advanced catalytic systems improve the enantioselectivity of this compound synthesis?

Methodological Answer: Transition-metal catalysts with chiral ligands (e.g., Cu-bisoxazoline complexes) enhance stereocontrol. Computational tools (e.g., DFT calculations) predict ligand-substrate interactions to optimize ee. Retrosynthesis platforms (e.g., AI-driven models like PISTACHIO) propose novel routes by mining reaction databases, though experimental validation is essential .

Q. How does this compound function as a chiral building block in asymmetric catalysis?

Methodological Answer: Its hydroxyl and carbonyl groups enable chelation with metal catalysts, facilitating stereoselective transformations. For instance, it participates in conjugate additions to β-silyl enones, where steric effects from the methyl group direct nucleophilic attack. Mechanistic studies (e.g., kinetic isotopic effects) clarify its role in transition states .

Q. What strategies ensure reproducibility in studies involving this compound amid open-data initiatives?

Methodological Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw NMR/GLC datasets in repositories like Zenodo, alongside detailed experimental logs (e.g., catalyst loading, reaction time). Use blockchain-enabled lab notebooks for tamper-proof record-keeping, critical for resolving replication disputes .

Key Research Gaps

- Stereochemical Stability : Long-term racemization kinetics under varying pH/temperature.

- Toxicological Profile : Limited data on bioaccumulation or metabolite toxicity (see preliminary toxicological dossiers) .

- Computational Modeling : Predictive models for ee optimization in scalable syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.